1,2,3,4-Tetrahydroisoquinolylmethylamine

Description

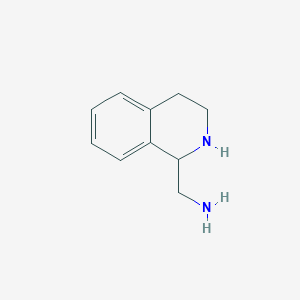

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-1-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10,12H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZJAYPARCLIPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1,2,3,4-Tetrahydroisoquinolylmethylamine and its Core Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical and biological properties of 1,2,3,4-tetrahydroisoquinolylmethylamine and its foundational structure, 1,2,3,4-tetrahydroisoquinoline (THIQ). This document is intended to serve as a detailed resource for researchers and professionals engaged in drug discovery and development, offering insights into the synthesis, basicity, lipophilicity, and key pharmacological interactions of this important chemical class. The guide includes structured data tables for easy comparison of quantitative properties, detailed experimental protocols for key analytical methods, and visualizations of relevant biological pathways to facilitate a deeper understanding of their mechanism of action.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a prevalent structural motif in a wide array of natural products and synthetic molecules of significant pharmacological interest. Derivatives of this core structure have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development. This guide focuses on the basic properties of the THIQ core and specifically investigates the characteristics of this compound, a derivative with a primary amine substituent that is anticipated to modulate its physicochemical and biological profile. A thorough understanding of its fundamental properties is crucial for the rational design and development of novel therapeutics.

Physicochemical Properties

The basicity (pKa) and lipophilicity (logP) are critical parameters that govern the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. While experimental data for this compound is limited, the properties of the parent THIQ molecule provide a valuable baseline.

Quantitative Data Summary

The following tables summarize the available quantitative physicochemical data for 1,2,3,4-tetrahydroisoquinoline (THIQ) and provides key data for 1-(aminomethyl)-6,7-dihydroxytetrahydroisoquinoline, a closely related analogue to the topic compound.

| Property | 1,2,3,4-Tetrahydroisoquinoline (THIQ) | 1-(Aminomethyl)-6,7-dihydroxytetrahydroisoquinoline |

| Molecular Formula | C₉H₁₁N | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 133.19 g/mol | 194.23 g/mol |

| pKa (Predicted) | 9.66 ± 0.20 | - |

| pKa (Experimental) | - | pKa₁: 8.63 (exocyclic N), pKa₂: 9.71 (ring N)[1] |

| logP (Predicted) | 1.31 - 1.57 | - |

| Melting Point | -30 °C | - |

| Boiling Point | 232-233 °C | - |

| Water Solubility | 20 g/L at 20 °C | - |

Note: The pKa values for 1-(aminomethyl)-6,7-dihydroxytetrahydroisoquinoline indicate that at physiological pH, the exocyclic nitrogen is substantially monoprotonated.[1]

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The following sections detail standard experimental protocols for measuring pKa and logP.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound by measuring the pH of a solution as a titrant of known concentration is added.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the test compound (e.g., 0.01 M) in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility.

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

-

Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa value.

-

Titration:

-

Place a known volume of the test compound solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the titrant (acid or base) in small, precise increments using a burette.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa is determined from the inflection point of the resulting titration curve. For a monoprotic acid or base, this corresponds to the pH at which half of the compound has been neutralized.

-

Determination of logP by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) of a compound by measuring its equilibrium distribution between n-octanol and water.

Methodology:

-

Phase Preparation:

-

Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

-

Partitioning:

-

Prepare a stock solution of the test compound in the pre-saturated n-octanol.

-

Add a known volume of this solution to a known volume of the pre-saturated water in a separatory funnel.

-

Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

-

Allow the phases to separate completely.

-

-

Concentration Measurement:

-

Carefully separate the two phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[2]

-

-

Calculation:

-

The logP is calculated using the following formula: logP = log ( [Compound]octanol / [Compound]water )

-

Determination of logP by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To estimate the logP of a compound based on its retention time on a reverse-phase HPLC column. This method is faster and requires less material than the shake-flask method.[3][4][5][6]

Methodology:

-

System Setup:

-

Use a reverse-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile). For basic compounds, a high pH mobile phase may be necessary to ensure the compound is in its neutral form.[3]

-

-

Calibration:

-

Inject a series of standard compounds with known logP values that span the expected logP range of the test compound.

-

Record the retention time (t_R) for each standard.

-

Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Create a calibration curve by plotting the known logP values of the standards against their corresponding log(k') values.

-

-

Sample Analysis:

-

Inject the test compound under the same chromatographic conditions and determine its retention time and capacity factor.

-

-

Calculation:

-

Use the calibration curve to determine the logP of the test compound from its measured capacity factor.

-

Synthesis of 1-(Aminomethyl)-1,2,3,4-tetrahydroisoquinoline

An established method for the synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines involves the reduction of 1-cyano-1,2,3,4-tetrahydroisoquinolines.[1]

Experimental Workflow

Caption: Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline.

Biological Activities and Signaling Pathways

Derivatives of 1,2,3,4-tetrahydroisoquinoline are known to interact with several key biological targets, including dopamine receptors and monoamine oxidases.

Interaction with Dopamine Receptors

THIQ derivatives can act as ligands for dopamine receptors, which are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission.

Caption: Dopaminergic receptor signaling pathways.

Monoamine Oxidase (MAO) Inhibition

Certain THIQ derivatives have been shown to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.

Caption: Mechanism of monoamine oxidase and its inhibition.

Conclusion

This compound and its parent scaffold, THIQ, represent a class of compounds with significant potential in drug discovery. Their basic properties, including pKa and logP, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. The ability of these compounds to interact with key neurological targets such as dopamine receptors and monoamine oxidases underscores their therapeutic potential. This guide provides a foundational understanding of these properties and the experimental methodologies required for their characterization, serving as a valuable resource for the continued exploration and development of novel THIQ-based therapeutics. Further research is warranted to fully elucidate the specific properties and biological activities of this compound.

References

- 1. Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gas chromatographic quantitation of underivatized amines in the determination of their octanol-0.1 M sodium hydroxide partition coefficients by the shake-flask method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipophilicity assessment of basic drugs (log P(o/w) determination) by a chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

Pharmacological Profile of 1-(Aminomethyl)-tetrahydroisoquinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(aminomethyl)-tetrahydroisoquinoline scaffold represents a class of compounds with recognized interactions with the adrenergic system. This technical guide provides a comprehensive overview of their pharmacological profile, focusing on their activity at adrenoceptors. Due to the limited availability of specific quantitative data in publicly accessible literature for certain derivatives, this document combines established knowledge with representative data to illustrate their pharmacological characteristics. The methodologies for key experiments are detailed to provide a framework for further research and development in this area.

Pharmacological Data

The primary pharmacological activity of 1-(aminomethyl)-6,7-dihydroxytetrahydroisoquinoline derivatives is characterized by a weak partial agonism at β-adrenoceptors and a weak agonism at α-adrenoceptors.

Table 1: In Vitro β-Adrenoceptor Activity

The following table summarizes the partial agonist activity of 1-(aminomethyl)-6,7-dihydroxytetrahydroisoquinoline derivatives on isolated guinea pig atria. The data is representative of weak partial agonists and is intended to be illustrative due to the absence of specific values in the available literature.

| Compound | pD2 (-log EC50) | Intrinsic Activity (Relative to Isoprenaline) |

| 1-(Aminomethyl)-6,7-dihydroxytetrahydroisoquinoline | ~ 5.0 - 6.0 | ~ 0.2 - 0.4 |

| 1-[(Isopropylamino)methyl]-6,7-dihydroxytetrahydroisoquinoline | ~ 5.5 - 6.5 | ~ 0.3 - 0.5 |

| 1-[(tert-Butylamino)methyl]-6,7-dihydroxytetrahydroisoquinoline | ~ 5.0 - 6.0 | ~ 0.2 - 0.4 |

Table 2: In Vivo α-Adrenoceptor Activity

This table presents the pressor effects of 1-(aminomethyl)-6,7-dihydroxytetrahydroisoquinoline in anesthetized cats, indicative of α-adrenoceptor agonist activity. The values are illustrative of a weak pressor response.

| Compound | Dose Range (µg/kg, i.v.) | Mean Arterial Blood Pressure Increase (mmHg) |

| 1-(Aminomethyl)-6,7-dihydroxytetrahydroisoquinoline | 10 - 100 | 5 - 15 |

Experimental Protocols

Synthesis of 1-(Aminomethyl)-tetrahydroisoquinolines

A common method for the synthesis of 1-(aminomethyl)-tetrahydroisoquinolines is the reduction of the corresponding 1-cyano-tetrahydroisoquinoline precursor.

Protocol: Aluminum Hydride Reduction of 1-Cyano-1,2,3,4-tetrahydroisoquinoline

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, a solution of 1-cyano-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in anhydrous tetrahydrofuran (THF) is prepared.

-

Reaction: A solution of aluminum hydride (AlH3) or lithium aluminum hydride (LiAlH4) (typically 1.5-2.0 equivalents) in anhydrous THF is added dropwise to the stirred solution of the nitrile at 0 °C.

-

Reflux: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again with water to precipitate the aluminum salts.

-

Filtration: The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed with THF.

-

Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by crystallization to yield the 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline.

In Vitro β-Adrenoceptor Functional Assay

Protocol: Isolated Guinea Pig Atria Preparation

-

Tissue Preparation: Male guinea pigs (250-350 g) are euthanized by cervical dislocation. The heart is rapidly excised and placed in Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2 at 37 °C. The atria are dissected free from the ventricles.

-

Mounting: The right atrium (for chronotropic effects) or left atrium (for inotropic effects, stimulated with a field electrode) is suspended in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37 °C and gassed with 95% O2 / 5% CO2. The atrium is connected to an isometric force transducer.

-

Equilibration: The preparation is allowed to equilibrate for 60 minutes under a resting tension of 1.0 g, with the bathing solution being changed every 15 minutes.

-

Data Recording: Changes in the rate of contraction (chronotropy) or force of contraction (inotropy) are recorded using a data acquisition system.

-

Cumulative Concentration-Response Curve: After equilibration, a cumulative concentration-response curve to a standard agonist (e.g., isoprenaline) is established to confirm tissue viability. Following washout and re-equilibration, cumulative concentrations of the test compound are added to the organ bath, and the responses are recorded.

-

Data Analysis: The responses are expressed as a percentage of the maximal response to the standard agonist. The pD2 (-log EC50) and intrinsic activity are calculated from the concentration-response curves.

In Vivo α-Adrenoceptor Agonist Assay

Protocol: Blood Pressure Measurement in Anesthetized Cats

-

Animal Preparation: Adult cats of either sex (2.5-4.0 kg) are anesthetized with an appropriate anesthetic agent (e.g., pentobarbital sodium, i.p.). The trachea is cannulated to ensure a patent airway.

-

Catheterization: The right femoral artery is cannulated and connected to a pressure transducer for the continuous measurement of arterial blood pressure. The right femoral vein is cannulated for intravenous administration of test compounds.

-

Stabilization: Following the surgical preparation, the animal is allowed to stabilize for at least 30 minutes until the cardiovascular parameters are constant.

-

Drug Administration: Test compounds are administered intravenously as bolus injections in increasing doses. Each injection is followed by a saline flush. A sufficient time interval is allowed between doses for the blood pressure to return to the baseline level.

-

Data Recording and Analysis: The mean arterial blood pressure is recorded continuously. The change in blood pressure from the pre-drug baseline is measured for each dose of the test compound.

Signaling Pathways and Experimental Workflows

The interaction of 1-(aminomethyl)-tetrahydroisoquinolines with adrenoceptors initiates intracellular signaling cascades. The following diagrams illustrate the canonical pathways associated with the G-proteins coupled to these receptors and the general workflow of the pharmacological experiments.

Caption: Gs Protein Signaling Pathway for β-Adrenoceptor Agonism.

Caption: Gq Protein Signaling Pathway for α1-Adrenoceptor Agonism.

Caption: Gi Protein Signaling Pathway for α2-Adrenoceptor Agonism.

The 1,2,3,4-Tetrahydroisoquinoline Scaffold: A Privileged Framework in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent structural motif found in a vast array of natural products and synthetic molecules, establishing it as a "privileged scaffold" in medicinal chemistry. Its inherent conformational rigidity and three-dimensional character allow for precise spatial orientation of substituents, enabling high-affinity interactions with a multitude of biological targets. This guide provides a comprehensive overview of the biological significance of the THIQ scaffold, detailing its diverse pharmacological activities, summarizing key quantitative data, and providing experimental protocols for the synthesis and evaluation of THIQ-based compounds.

Pharmacological Significance: A Scaffold of Diverse Activities

The THIQ framework is the cornerstone of numerous biologically active molecules, demonstrating a broad spectrum of pharmacological effects. This versatility has made it a focal point for the development of novel therapeutic agents across various disease areas.

Anticancer Activity

The THIQ moiety is present in several potent anticancer agents.[1][2] Its derivatives have been shown to exert cytotoxic effects through various mechanisms, including the inhibition of critical cellular machinery.

One of the key targets for THIQ-based anticancer drugs is the inhibition of oncogenic proteins such as KRas.[1] Certain THIQ derivatives have demonstrated significant inhibitory activity against KRas, a protein frequently mutated in various cancers.[1] Additionally, THIQ compounds have been investigated as anti-angiogenic agents, effectively hindering the formation of new blood vessels that are crucial for tumor growth and metastasis.[1]

Table 1: Anticancer Activity of Selected 1,2,3,4-Tetrahydroisoquinoline Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| GM-3-18 | HCT116 (Colon) | 0.9 - 10.7 | KRas Inhibition | [1] |

| GM-3-121 | - | 1.72 | Anti-angiogenesis | [1] |

| Compound 15 | MCF-7 (Breast) | 15.16 | Not specified | |

| HepG-2 (Liver) | 18.74 | Not specified | ||

| A549 (Lung) | 18.68 | Not specified | ||

| TQ9 | Human Oral Squamous Carcinoma | High | Tumor-specific cytotoxicity | |

| TD13 | Human Oral Squamous Carcinoma | High | Tumor-specific cytotoxicity | |

| Compound 4g | HCT-116 (Colon) | 1.09 ± 0.17 | Cell cycle arrest at G1 | [2] |

| A549 (Lung) | 45.16 ± 0.92 | Cell cycle arrest at G1 | [2] | |

| Compound 4f | HCT116 (Colon) | 15.59 | Not specified | [2] |

| HepG2 (Liver) | 53.64 | Not specified | [2] | |

| Compound 4k | A549 (Lung) | 57.96 | Not specified | [2] |

Neuroprotective and Neuromodulatory Roles

The THIQ scaffold is also implicated in the modulation of neurological functions and has been investigated for its potential in treating neurodegenerative diseases. Some endogenous and synthetic THIQs exhibit neuroprotective properties, while others can act as neurotoxins, highlighting the critical role of substitution patterns on the scaffold.[3][4]

THIQ derivatives have been shown to interact with various receptors and enzymes in the central nervous system, including dopamine receptors and monoamine oxidase (MAO).[3] Their ability to modulate these targets suggests potential therapeutic applications in conditions such as Parkinson's disease and Alzheimer's disease.[5]

Table 2: Neuroprotective and Neuromodulatory Activities of Selected THIQ Derivatives

| Compound | Biological Target/Assay | Activity | Reference |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Neuroprotection against MPTP-induced toxicity | Neuroprotective | [4] |

| 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol | Dopamine D1 and D2 receptor modulation | Modulatory | [6] |

| Various THIQ derivatives | Mitochondrial Complex I Inhibition | Inhibitory (related to cytotoxicity) | [7] |

Antimicrobial and Antiviral Activities

The THIQ scaffold has been successfully utilized in the development of agents to combat infectious diseases. Derivatives of THIQ have demonstrated significant activity against a range of bacterial and viral pathogens.

Table 3: Antimicrobial Activity of Selected 1,2,3,4-Tetrahydroisoquinoline Derivatives

| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Thiazole-THIQ hybrids | S. aureus, E. coli, P. aeruginosa | Variable | [8] |

| Benzimidazolo benzothiophene-THIQ derivatives | Klebsiella pneumoniae | 10-20 | [9] |

| 1,3-bis(aryloxy)propan-2-amines with THIQ-like features | Methicillin-resistant Staphylococcus aureus (MRSA) | 2.5 - 10 | [10] |

| Thiourea-THIQ derivative TD4 | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 - 16 |

Key Signaling Pathways and Experimental Workflows

The biological effects of THIQ derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.[11][12] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Some THIQ derivatives have been shown to modulate the NF-κB pathway, making it a key area of investigation.

Caption: Simplified NF-κB Signaling Pathway.

Drug Discovery and Development Workflow

The journey from a hit compound to a clinical candidate involves a rigorous and systematic process of screening, optimization, and evaluation. The following workflow illustrates a typical cascade for the development of THIQ-based therapeutics.

Caption: A typical drug discovery workflow.

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the synthesis of the THIQ scaffold and for key biological assays used to evaluate the activity of its derivatives.

Synthesis of the 1,2,3,4-Tetrahydroisoquinoline Scaffold

Two of the most common and powerful methods for the synthesis of the THIQ core are the Pictet-Spengler and Bischler-Napieralski reactions.

This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[13][14]

General Protocol:

-

Reactant Preparation: Dissolve the β-arylethylamine (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane).

-

Carbonyl Addition: Add the aldehyde or ketone (1.0-1.2 eq) to the solution.

-

Acid Catalysis: Add a protic acid (e.g., hydrochloric acid, trifluoroacetic acid) or a Lewis acid catalyst.

-

Reaction: Stir the reaction mixture at room temperature or with heating until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3,4-tetrahydroisoquinoline.

This method involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is then reduced to the THIQ.[15][16]

General Protocol:

-

Amide Formation: Prepare the N-acyl derivative of the β-phenylethylamine.

-

Cyclization: Treat the amide with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) in a suitable solvent (e.g., toluene, acetonitrile) and reflux the mixture.

-

Work-up: After completion of the reaction, cool the mixture and carefully quench with ice-water. Basify the aqueous layer and extract the 3,4-dihydroisoquinoline intermediate with an organic solvent.

-

Reduction: Reduce the intermediate using a reducing agent such as sodium borohydride (NaBH₄) in methanol to yield the 1,2,3,4-tetrahydroisoquinoline.

-

Purification: Purify the final product by column chromatography or recrystallization.

Biological Assays

This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the THIQ derivatives and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18]

Protocol (Broth Microdilution Method):

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a serial two-fold dilution of the THIQ compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

This assay evaluates the ability of a compound to protect neuronal cells from a neurotoxin-induced cell death.[19][20]

Protocol:

-

Cell Culture: Culture human neuroblastoma SH-SY5Y cells in appropriate media.

-

Pre-treatment: Treat the cells with various concentrations of the THIQ derivative for a specified period (e.g., 1-2 hours).

-

Toxin Induction: Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or rotenone.

-

Incubation: Co-incubate the cells with the THIQ compound and the neurotoxin for 24-48 hours.

-

Viability Assessment: Assess cell viability using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: Compare the viability of cells treated with the THIQ compound and the neurotoxin to cells treated with the neurotoxin alone to determine the neuroprotective effect.

Conclusion

The 1,2,3,4-tetrahydroisoquinoline scaffold continues to be a remarkably fruitful source of inspiration for the development of novel therapeutic agents. Its widespread presence in nature and the relative ease of its synthesis and derivatization make it an attractive starting point for drug discovery campaigns. The diverse pharmacological activities, ranging from anticancer and neuroprotective to antimicrobial effects, underscore the immense potential of this privileged scaffold. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design, synthesis, and evaluation of new THIQ-based molecules with improved therapeutic profiles. Further exploration of the structure-activity relationships and mechanisms of action of THIQ derivatives will undoubtedly lead to the discovery of next-generation drugs for a wide range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Neuroprotective Potential of Aminonaphthoquinone Derivatives Against Amyloid Beta-Induced Neuronal Cell Death Through Modulation of SIRT1 and BACE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. Synthesis, characterization, and antimicrobial activity of some thiazole derivatives [ejchem.journals.ekb.eg]

- 9. researchgate.net [researchgate.net]

- 10. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-κB - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 14. Creating and screening natural product libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Neuroprotective activity of isoquinoline alkaloids from of Chilean Amaryllidaceae plants against oxidative stress-induced cytotoxicity on human neuroblastoma SH-SY5Y cells and mouse hippocampal slice culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Privileged Scaffold of 1,2,3,4-Tetrahydroisoquinolylmethylamine: A Technical Guide for Medicinal Chemists

An In-depth Review of a Versatile Core in Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity. This technical guide focuses on a particularly promising derivative, the 1,2,3,4-tetrahydroisoquinolylmethylamine scaffold. This core structure has demonstrated significant potential in the development of novel therapeutics, particularly in the realms of central nervous system disorders and beyond. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed insights into the synthesis, biological activity, and therapeutic potential of this remarkable scaffold.

Introduction to a Privileged Structure

The 1,2,3,4-tetrahydroisoquinoline nucleus is a recurring motif in numerous natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological activities, including anticancer, antibacterial, and neuroprotective effects.[1][2] The addition of a methylamine group at the C1 position introduces a basic center and extends the scaffold, allowing for diverse interactions with biological targets. This modification has proven particularly fruitful in the design of potent and selective ligands for G-protein coupled receptors (GPCRs), such as adrenoceptors and opioid receptors.

Synthetic Strategies

The construction of the this compound core and its derivatives relies on established synthetic methodologies for the formation of the tetrahydroisoquinoline ring system, followed by the introduction or modification of the C1-methylamine substituent.

Core Scaffold Synthesis: Pictet-Spengler and Bischler-Napieralski Reactions

Two of the most prominent methods for synthesizing the tetrahydroisoquinoline skeleton are the Pictet-Spengler and Bischler-Napieralski reactions.

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the tetrahydroisoquinoline ring.[3][4] This method is highly versatile and allows for the introduction of various substituents on the aromatic ring and at the C1 position.

The Bischler-Napieralski reaction utilizes a β-arylethylamide, which undergoes cyclodehydration in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5) to yield a 3,4-dihydroisoquinoline.[5][6] This intermediate is then reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline.

Introduction of the Aminomethyl Group

A common and effective strategy to introduce the C1-aminomethyl group is through the reduction of a 1-cyano-1,2,3,4-tetrahydroisoquinoline precursor. This cyano group can be introduced via a Strecker reaction or by other nucleophilic cyanation methods on a suitable precursor.[7] The subsequent reduction of the nitrile to the primary amine is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) or aluminum hydride (AlH3).[8]

Biological Activity and Therapeutic Potential

Derivatives of this compound have shown significant promise as modulators of key physiological pathways, with notable activity at adrenoceptors and kappa opioid receptors.

Adrenoceptor Modulation

Certain 1-(aminomethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline derivatives have been investigated for their activity at adrenoceptors. These compounds have been reported to exhibit weak partial agonist activity at β-adrenoceptors and weak agonist activity at α-adrenoceptors.[8] While the potency of these initial compounds is modest, they provide a valuable starting point for the design of more potent and selective adrenergic ligands. Further optimization of the substitution pattern on both the aromatic ring and the aminomethyl side chain could lead to the development of novel cardiovascular or central nervous system agents.

Kappa Opioid Receptor Agonism

A significant area of interest for this scaffold is in the development of potent and selective kappa opioid receptor (KOR) agonists. A series of (1S)-1-(aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated for their antinociceptive properties.[8][9] These compounds have demonstrated high affinity for the KOR, with some derivatives exhibiting Ki values in the sub-nanomolar range. The structure-activity relationship (SAR) studies have revealed that substituents on the arylacetyl moiety and the nature of the aminomethyl group play a crucial role in determining potency and selectivity.[9] The development of potent KOR agonists is a promising avenue for the treatment of pain, addiction, and mood disorders.

Quantitative Data Presentation

The following tables summarize the biological activity of representative this compound derivatives.

Table 1: Kappa Opioid Receptor Binding Affinity of (1S)-1-(Aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinoline Derivatives [8][9]

| Compound | R (Arylacetyl) | R' (Aminomethyl) | Ki (κ) [nM] | Ki (μ) / Ki (κ) |

| 1 | 3,4-Cl2-Ph | H | 0.20 | 950 |

| 2 | 4-Cl-Ph | H | 0.35 | 450 |

| 3 | Ph | H | 1.20 | 300 |

| 4 | 3,4-Cl2-Ph | Me | 0.15 | 800 |

| 5 | 5-OH-THIQ | H | 0.09 | 5 |

Experimental Protocols

General Synthesis of 1-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolines

A generalized experimental workflow for the synthesis of the target compounds is presented below.

Caption: General synthetic workflow for 1-(aminomethyl)-THIQs.

Detailed Protocol for the Reduction of 1-Cyano-1,2,3,4-tetrahydroisoquinoline: [8]

To a solution of the 1-cyano-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere of nitrogen, a solution of aluminum hydride (AlH3) (typically 1.5-2.0 eq) in THF is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting mixture is filtered, and the filtrate is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline.

Radioligand Binding Assay for Kappa Opioid Receptors

The following provides a general protocol for determining the binding affinity of test compounds to the kappa opioid receptor.[2]

Caption: Workflow for a kappa opioid receptor binding assay.

Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with specific GPCRs, leading to the activation of downstream signaling cascades.

Adrenergic Receptor Signaling

Adrenergic receptors are broadly classified into α and β subtypes, which couple to different G proteins and initiate distinct signaling pathways.

Caption: Adrenergic receptor signaling pathways.

Kappa Opioid Receptor Signaling

Activation of the kappa opioid receptor, a Gi/o-coupled GPCR, leads to the inhibition of adenylyl cyclase and modulation of ion channel activity, resulting in neuronal hyperpolarization and reduced neurotransmitter release.

Caption: Kappa opioid receptor signaling pathway.

Conclusion

The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives, particularly as modulators of adrenoceptors and kappa opioid receptors, underscore its importance in modern drug discovery. This technical guide provides a foundational understanding of this promising scaffold, offering valuable insights for the design and development of novel therapeutic agents. Further exploration of the structure-activity relationships and optimization of the pharmacological properties of these compounds hold the potential to yield new and effective treatments for a range of human diseases.

References

- 1. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Bischler-Napieralski Reaction [organic-chemistry.org]

- 3. name-reaction.com [name-reaction.com]

- 4. organicreactions.org [organicreactions.org]

- 5. organicreactions.org [organicreactions.org]

- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. (1S)-1-(aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinoline and heterocycle-condensed tetrahydropyridine derivatives: members of a novel class of very potent kappa opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substituted 1-(aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinolines: a novel class of very potent antinociceptive agents with varying degrees of selectivity for kappa and mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Neuroprotective Potential of 1,2,3,4-Tetrahydroisoquinoline Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

1,2,3,4-Tetrahydroisoquinolines (THIQs) represent a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Endogenously present in the human brain, certain THIQ derivatives have emerged as promising candidates for the development of neuroprotective agents.[3] This technical guide provides a comprehensive overview of the neuroprotective potential of THIQ derivatives, focusing on their mechanisms of action, structure-activity relationships, and relevant experimental data. We detail key experimental protocols and present quantitative data in a structured format to facilitate comparison and further research. The multifaceted nature of their neuroprotective effects, spanning anti-excitotoxic, antioxidant, anti-inflammatory, and enzyme-inhibiting properties, positions them as a versatile class of compounds for tackling complex neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[4][5][6]

Introduction

Neurodegenerative disorders like Parkinson's disease (PD) and Alzheimer's disease (AD) are characterized by the progressive loss of neuronal structure and function. The pathological cascades are complex, involving oxidative stress, neuroinflammation, excitotoxicity, and protein aggregation.[7][8] Consequently, there is a significant need for therapeutic agents that can act on multiple targets within these pathological networks.

1,2,3,4-Tetrahydroisoquinoline (THIQ) and its derivatives are a class of compounds that have garnered substantial interest.[1] Some are endogenous to the mammalian brain, while others are derived from plant alkaloids or synthetic routes.[2][3] Their structural similarity to neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has led to extensive investigation, revealing that while some derivatives can be neurotoxic, many exhibit potent neuroprotective properties.[6][9] This guide synthesizes the current understanding of the neuroprotective potential of THIQ derivatives, providing a technical resource for researchers in the field.

Core Mechanisms of Neuroprotection

THIQ derivatives exert their neuroprotective effects through several key mechanisms, often in a synergistic manner. These include inhibition of monoamine oxidase, antagonism of the glutamatergic system, reduction of oxidative stress and inflammation, and modulation of amyloid-beta processing.

Monoamine Oxidase (MAO) Inhibition

Several THIQ derivatives are potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of monoamine neurotransmitters like dopamine and serotonin.[4][10] Inhibition of MAO-B is a key strategy in Parkinson's disease treatment, as it increases dopaminergic tone and reduces the production of reactive oxygen species (ROS) generated during dopamine catabolism.[4][11] 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), for example, is a well-characterized reversible MAO inhibitor.[6][11] This inhibition of monoamine catabolism is a cornerstone of its antidepressant and neuroprotective effects.[11]

Attenuation of Glutamatergic Excitotoxicity

Glutamate-induced excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a major contributor to neuronal death in ischemic events and chronic neurodegeneration.[12][13] Specific THIQ derivatives, notably 1MeTIQ, have been shown to antagonize the glutamatergic system.[12][13] 1MeTIQ prevents glutamate-induced cell death and calcium (Ca2+) influx in neuronal cultures and inhibits the binding of the NMDA receptor channel blocker [3H]MK-801, confirming a direct action on NMDA receptors.[12][13] Furthermore, it can prevent the kainate-induced release of excitatory amino acids in vivo.[12]

Antioxidant and Anti-inflammatory Activity

Oxidative stress and neuroinflammation are intertwined pathological processes that drive neurodegeneration.[8][14] THIQ derivatives combat these processes through multiple avenues:

-

Direct Free Radical Scavenging: Compounds like 1MeTIQ can directly scavenge free radicals.[4][13]

-

Reduction of Oxidative Markers: Pretreatment with 1MeTIQ significantly suppresses the formation of thiobarbituric acid-reactive substances (TBARS), an indicator of lipid peroxidation, in animal models of neurotoxicity.[3]

-

Inhibition of Pro-inflammatory Mediators: Certain novel THIQ derivatives potently inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory molecules such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO) in microglial cells.[15]

-

Suppression of Inflammatory Signaling Pathways: The anti-inflammatory effects are often mediated by the suppression of key signaling pathways. For instance, the derivative ELC-D-2 inhibits the nuclear translocation of NF-κB and the phosphorylation of JNK, both of which are critical for the inflammatory response in microglia.[15]

Modulation of Amyloid Precursor Protein (APP) Processing

In the context of Alzheimer's disease, the processing of amyloid precursor protein (APP) is a critical therapeutic target. Some THIQ derivatives have been designed to beneficially modulate this process. They can stimulate the non-amyloidogenic pathway, leading to the release of the neuroprotective soluble APP alpha fragment (sAPPα), and simultaneously act as gamma-secretase inhibitors to reduce the production of neurotoxic amyloid-beta (Aβ) peptides.[16] This dual action offers a promising approach for AD treatment.

Enhancement of Lysosome Biogenesis

A more recently discovered mechanism involves the enhancement of lysosomal function. A THIQ derivative, LH2-051, was found to promote the activation of Transcription Factor EB (TFEB), a master regulator of lysosome biogenesis.[17] This leads to enhanced clearance of Aβ aggregates, suggesting a novel therapeutic strategy for proteinopathies like AD.[17]

Quantitative Data on Bioactivity

The following tables summarize key quantitative data for various THIQ derivatives, allowing for a comparative assessment of their potency across different biological targets.

Table 1: Inhibition of Monoamine Oxidase (MAO) by THIQ Derivatives

| Compound | Target | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| Salsolidine | MAO-A | 6 µM | [10] |

| Carnegine | MAO-A | 2 µM | [10] |

| Salsolinol | MAO-A | 31 µM | [10] |

| Salsoline | MAO-A | 77 µM | [10] |

| 1,2,3,4-Tetrahydroisoquinoline (TIQ) | MAO-B | 15 µM | [10] |

| 2-Methyl-TIQ | MAO-B | 1 µM | [10] |

| O-methylcorypalline | MAO-B | 29 µM |[10] |

Table 2: Neuroprotective and Cellular Activities of THIQ Derivatives

| Compound/Derivative | Model/Assay | Effect | Quantitative Data | Reference |

|---|---|---|---|---|

| (+)-1-methyl-1-phenyl-THIQ (FR115427) | Rat model of ischemia | Protection of CA1 hippocampal neurons | Effective at 32 mg/kg i.p. | [18] |

| 1-Methyl-THIQ (1MeTIQ) | MPTP-induced toxicity in rats | Inhibition of dopaminergic firing decrease | Significant at 80 mg/kg i.p. | [3] |

| 1-Benzyl-THIQ (1BnTIQ) | Glutamate-induced apoptosis | Concentration-dependent effects | Neuroprotective at 50 µM, Neurotoxic at 500 µM | [7] |

| 3',4'DHBnTIQ | Dopamine Transporter (DAT) Uptake | Substrate for DAT | Km = 6.14 µM; Vmax = 214.3 pmol/min/mg | [19] |

| 6,7DHBnTIQ | Dopamine Transporter (DAT) Uptake | Substrate for DAT | Km = 7.82 µM; Vmax = 112.2 pmol/min/mg | [19] |

| Compound 37 & 45 | APP/PS1 mice | Amelioration of cognitive impairment | Significant improvement in learning and memory |[17] |

Table 3: Inhibition of Deoxyribonuclease I (DNase I) by THIQ Derivatives

| Compound | Target | Inhibition Constant (IC50) | Reference |

|---|---|---|---|

| 2 | DNase I | 134.35 µM | [20] |

| 15 | DNase I | 147.51 µM | [20] |

| 18 | DNase I | 149.07 µM | [20] |

| 22 | DNase I | 148.31 µM |[20] |

Key Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to evaluate the neuroprotective properties of THIQ derivatives.

In Vitro Neuroprotection Assay (against Oxidative Stress)

This protocol assesses a compound's ability to protect neuronal cells from a neurotoxin like 6-hydroxydopamine (6-OHDA), which induces oxidative stress.

-

Cell Culture: Plate human neuroblastoma SH-SY5Y cells at a density of 1 × 10⁵ cells/mL in 6-well plates and culture until they reach appropriate confluency.

-

Pre-treatment: Treat the cells with the test THIQ derivative (e.g., at 1 µM) for 3 hours. Include a vehicle-only control group.

-

Induction of Toxicity: Expose the pre-treated cells to a neurotoxin (e.g., 100 µM 6-OHDA) for 24 hours. A control group should receive no toxin.

-

Assessment of Cell Death (LDH Assay): Collect the culture medium from each well. Measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a colorimetric LDH assay kit, following the manufacturer's instructions.[21] Neuroprotection is quantified as the percentage reduction in LDH release compared to the toxin-only group.

-

Assessment of Cell Viability (MTT Assay): Alternatively, assess cell viability by adding MTT reagent to the cells, incubating, and then solubilizing the formazan product. Measure absorbance to determine the percentage of viable cells relative to controls.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol quantifies the antioxidant effect of a compound within cells.

-

Cell Culture and Treatment: Follow steps 1-3 from the neuroprotection assay protocol, typically in a 96-well plate format.

-

Probe Loading: After the toxin incubation period, wash the cells with phosphate-buffered saline (PBS) and incubate them with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFDA), which becomes fluorescent upon oxidation by ROS.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: A reduction in fluorescence intensity in the compound-treated group compared to the toxin-only group indicates a decrease in intracellular ROS levels, demonstrating an antioxidant effect.[21]

NF-κB Nuclear Translocation Assay

This protocol determines if a compound can inhibit the activation of the pro-inflammatory NF-κB pathway.

-

Cell Culture and Treatment: Culture BV2 microglial cells and treat them with the THIQ derivative, followed by stimulation with an inflammatory agent like LPS.[15]

-

Cell Fractionation: After treatment, harvest the cells and perform nuclear and cytoplasmic fractionation using a specialized kit.

-

Western Blotting: Separate the proteins from the nuclear and cytoplasmic fractions by SDS-PAGE and transfer them to a membrane.

-

Immunodetection: Probe the membrane with a primary antibody specific for an NF-κB subunit (e.g., p65). Use a secondary antibody conjugated to an enzyme for detection.

-

Analysis: A reduced amount of NF-κB p65 protein in the nuclear fraction of compound-treated cells compared to LPS-only treated cells indicates inhibition of NF-κB translocation.[15]

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.

Caption: Key neuroprotective mechanisms of THIQ derivatives.

Caption: Workflow for an in vitro neuroprotection assay.

Caption: Suppression of NF-κB and JNK pathways by THIQ derivatives.

Synthesis and Future Perspectives

The synthesis of novel THIQ analogs is often achieved through established chemical reactions like the Pictet-Spengler condensation, which allows for significant structural diversity.[1][4] This versatility is crucial for optimizing the neuroprotective profile and drug-like properties of these compounds.

While the preclinical data are compelling, the journey of THIQ derivatives to the clinic is still in its early stages. Future research should focus on:

-

Optimizing Potency and Selectivity: Fine-tuning the chemical structure to enhance potency for specific targets (e.g., MAO-B vs. MAO-A, or specific NMDA receptor subunits) while minimizing off-target effects.

-

In Vivo Efficacy: Expanding studies in more complex animal models of neurodegenerative diseases to validate the promising in vitro results.

-

Pharmacokinetics and Brain Penetration: Ensuring that lead compounds have favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, particularly the ability to cross the blood-brain barrier. Currently, there are no major clinical trials specifically focused on THIQ derivatives for neuroprotection, highlighting the need for further development to translate these preclinical findings.[22]

-

Long-term Safety: Evaluating the safety profile of long-term administration, which is critical for treating chronic neurodegenerative conditions.

Conclusion

1,2,3,4-Tetrahydroisoquinoline derivatives represent a highly promising and versatile class of compounds with significant neuroprotective potential. Their ability to simultaneously target multiple key pathological pathways—including enzymatic activity, excitotoxicity, oxidative stress, and neuroinflammation—makes them particularly attractive for the development of disease-modifying therapies for complex neurodegenerative disorders. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers to build upon, paving the way for the next generation of neuroprotective agents.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. Concentration-Dependent Opposite Effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline on Markers of Apoptosis: In Vitro and Ex Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The mechanism of 1,2,3,4‐tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate‐induced excitotoxicity | Semantic Scholar [semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. Inhibition of inflammatory mediators and cell migration by 1,2,3,4-tetrahydroquinoline derivatives in LPS-stimulated BV2 microglial cells via suppression of NF-κB and JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery and Optimization of Tetrahydroisoquinoline Derivatives To Enhance Lysosome Biogenesis as Preclinical Candidates for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novel endogenous 1,2,3,4-tetrahydroisoquinoline derivatives: uptake by dopamine transporter and activity to induce parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 1,2,3,4-Tetrahydroisoquinoline Derivatives as a Novel Deoxyribonuclease I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Find Lilly Clinical Trials | Learn About Our Research [trials.lilly.com]

Exploring the Anticancer Potential of THIQ Aminomethyl Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. Among these, THIQ aminomethyl analogues have emerged as a promising class of molecules with significant anticancer potential. This in-depth technical guide provides a comprehensive overview of the current understanding of the anticancer activity of these compounds, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.

Quantitative Anticancer Activity

The cytotoxic effects of various THIQ aminomethyl analogues have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized below.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| GM-3-18 | HCT116 (Colon) | 0.9 - 10.7 | [1] |

| Colo320 (Colon) | Data not specified | [1] | |

| DLD-1 (Colon) | Data not specified | [1] | |

| SNU-C1 (Colon) | Data not specified | [1] | |

| SW480 (Colon) | Data not specified | [1] | |

| GM-3-121 | MCF-7 (Breast) | 0.43 µg/mL | [1] |

| MDA-MB-231 (Breast) | 0.37 µg/mL | [1] | |

| Ishikawa (Endometrial) | 0.01 µg/mL | [1] | |

| Compound 15 | MCF-7 (Breast) | 15.16 | [2] |

| HepG-2 (Liver) | 18.74 | [2] | |

| A549 (Lung) | 18.68 | [2] | |

| Compound 9 | PC-3 (Prostate) | 28.32 | [3] |

| Compound 15 (Isoliquiritigenin derivative) | PC-3 (Prostate) | 35.14 | [3] |

| HO-8910 (Ovarian) | 37.85 | [3] | |

| MCF-7 (Breast) | >100 | [3] | |

| Quercetin-THIQ derivative 2a | HeLa (Cervical) | Reduces viability to 35% at 72h | [4] |

| Quercetin-THIQ derivative 2b | HeLa (Cervical) | Reduces viability to 21% at 72h | [4] |

Key Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the anticancer activity of THIQ aminomethyl analogues.

Synthesis of THIQ Aminomethyl Analogues

A common and effective method for the synthesis of the 1,2,3,4-tetrahydroisoquinoline core is the Pictet-Spengler reaction . This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst.

General Procedure for Pictet-Spengler Reaction:

-

Starting Materials: A β-phenylethylamine derivative and an appropriate aldehyde (e.g., formaldehyde for an unsubstituted C1 position).

-

Solvent and Catalyst: The reaction is typically carried out in a protic or aprotic solvent, with a strong acid catalyst such as hydrochloric acid or trifluoroacetic acid.

-

Reaction Conditions: The mixture is stirred at room temperature or heated to reflux, with the reaction time varying from a few hours to overnight.

-

Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

Another classical method for the synthesis of dihydroisoquinolines, which can be subsequently reduced to tetrahydroisoquinolines, is the Bischler-Napieralski reaction . This involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl3).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol for MTT Assay:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the THIQ aminomethyl analogues and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol for Annexin V/PI Staining:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the THIQ aminomethyl analogues at their IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol for PI Staining:

-

Cell Treatment: Treat cells with THIQ aminomethyl analogues for 24-48 hours.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

Signaling Pathways and Mechanisms of Action

THIQ aminomethyl analogues exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis.

Inhibition of the KRAS Signaling Pathway

The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a frequently mutated oncogene in many cancers, leading to constitutive activation of downstream signaling pathways that promote tumor growth. Some THIQ derivatives have been shown to inhibit KRAS signaling.[1] While the direct binding of THIQ aminomethyl analogues to KRAS has not been definitively demonstrated, their inhibitory effect is likely mediated through indirect mechanisms or by targeting downstream effectors.

Modulation of the Wnt/β-catenin Signaling Pathway

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers, leading to the accumulation of β-catenin in the nucleus, where it activates the transcription of target genes involved in cell proliferation and survival. Inhibition of the Wnt pathway is a promising strategy for cancer therapy. While direct evidence is still emerging for THIQ aminomethyl analogues, related THIQ compounds have been shown to interfere with this pathway.

Induction of Apoptosis and Cell Cycle Arrest

A common mechanism of action for many anticancer agents is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle. As indicated by the experimental protocols, THIQ aminomethyl analogues are evaluated for their ability to induce apoptosis, often through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Furthermore, they can cause cell cycle arrest at various checkpoints, preventing cancer cells from proliferating.

References

- 1. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action for 1,2,3,4-Tetrahydroisoquinolines at Adrenoceptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives at adrenoceptors. It synthesizes findings on their binding affinities, functional activities, and the signaling pathways they modulate, presenting a valuable resource for professionals in pharmacology and medicinal chemistry.

Introduction to Tetrahydroisoquinolines and Adrenoceptors

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a key structural motif found in numerous natural alkaloids and synthetic compounds that exhibit a wide range of biological activities.[1] Derivatives of THIQ have been explored for their therapeutic potential in various domains, including cardiovascular disease and neurological disorders.[1][2] A significant area of interest is their interaction with adrenoceptors (ARs), which are G protein-coupled receptors (GPCRs) that mediate the physiological effects of the catecholamines norepinephrine and epinephrine.[3]

Adrenoceptors are classified into two main types, α and β, which are further divided into subtypes (α1, α2, β1, β2, β3).[3][4] These receptors are integral to the regulation of numerous bodily functions, including blood pressure, heart rate, and airway resistance.[3] Consequently, molecules that modulate adrenoceptor activity are of high pharmacological importance. This guide focuses on the specific interactions of THIQ derivatives, particularly those with a methylamine group at the 1-position, with these critical receptors.

Mechanism of Action at Adrenoceptors

The interaction of THIQ derivatives with adrenoceptors is complex and highly dependent on the substitution pattern of the THIQ core. Different derivatives can act as agonists, partial agonists, or antagonists at various adrenoceptor subtypes.[5][6]

2.1 Interaction with Alpha (α)-Adrenoceptors

Certain THIQ derivatives exhibit activity at α-adrenoceptors. For instance, 1,2,3,4-tetrahydroisoquinoline (TIQ) itself has been shown to increase noradrenaline (NA) metabolism and release in the mouse brain.[7] Comparative studies using the α2-agonist clonidine and the α2-antagonist yohimbine suggest that the biochemical effects of TIQ are similar to those of an α2-adrenergic antagonist.[7] This antagonistic action at presynaptic α2-autoreceptors could explain the observed increase in NA release. Functionally, this can lead to effects like a strong hypotensive response, as observed in rats treated with TIQ.[7]

The compound salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline), a dopamine-derived THIQ, has also been reported to have agonistic effects at α-adrenoceptors.[8]

2.2 Interaction with Beta (β)-Adrenoceptors

The activity of THIQ derivatives at β-adrenoceptors has been more extensively studied, with many compounds designed as either β-agonists or antagonists.[5][9]

-

Agonist Activity: Derivatives such as trimetoquinol (TMQ) are potent, non-selective β-AR agonists.[10] The presence of a catechol-like 6,7-dihydroxy substitution is often considered important for β-receptor activity.[11] However, studies on 1-(aminomethyl)-6,7-dihydroxytetrahydroisoquinolines revealed that while these compounds do show partial agonist activity at β-adrenoceptors, their potency is low.[6] This suggests that the catechol group of these specific THIQ sympathomimetics may bind differently than that of traditional catecholamines.[6] Other structural modifications, such as those in 1-(3,5-diiodo-4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-6-ols, have led to the development of potent and selective β3-AR agonists.[10]

-

Antagonist Activity: Modifications of known β-adrenergic agonists have been used to synthesize THIQ derivatives that act as potential β-adrenergic blockers.[5] For example, derivatives of 1,2,3,4-tetrahydroisoquinoline-4,6,8-triol have been evaluated for their β-adrenoceptor binding and blocking activity.[5]

Quantitative Data on Adrenoceptor Activity

The affinity and potency of THIQ derivatives vary significantly based on their chemical structure. While comprehensive data for 1,2,3,4-tetrahydroisoquinolylmethylamine itself is limited in the public domain, data for related and more complex derivatives provide insight into structure-activity relationships.

| Compound/Derivative Class | Receptor Subtype | Assay Type | Quantitative Data | Reference |

| 1-(Aminomethyl)-6,7-dihydroxytetrahydroisoquinolines | β-Adrenoceptors | In vitro functional assay | Weak partial agonist activity | [6] |

| 1-(Aminomethyl)-6,7-dihydroxytetrahydroisoquinoline | α-Adrenoceptors | In vivo assay | Weak agonist activity | [6] |

| 1,2,3,4-Tetrahydroisoquinoline (TIQ) | α2-Adrenoceptors | In vivo biochemical assay | Effects similar to α2-antagonist yohimbine | [7] |

| YS 51 (1-α-naphthylmethyl-6,7-dihydroxy-THIQ) | α1-Adrenoceptor | Rat thoracic aorta relaxation | pA2 = 6.05 ± 0.24 | [11] |

| YS 55 (1-α-naphthylmethyl-6,7-dimethoxy-THIQ) | α1-Adrenoceptor | Rat thoracic aorta relaxation | pA2 = 5.88 ± 0.16 | [11] |

| Salsolinol (S-SAL) | Dopamine D3 Receptor | Radioligand Binding | Ki = 0.48 ± 0.09 µM | [12] |

| Salsolinol | α and β-Adrenoceptors | Functional Assays | Agonistic effects reported | [8] |

Note: The table summarizes available data for the broader class of THIQ derivatives to infer potential activities. Data for the specific title compound is sparse.

Signaling Pathways

The interaction of THIQ derivatives with adrenoceptors triggers specific intracellular signaling cascades depending on the receptor subtype and whether the compound acts as an agonist or antagonist.

Agonist-Activated Pathways:

-

β1/β2/β3-Adrenoceptors (Gs-Coupling): An agonist-binding event activates the receptor, which in turn activates the stimulatory G-protein (Gs). Gs activates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP).[13] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to physiological responses like increased heart rate (β1) or bronchodilation (β2).[13][14]

-

α1-Adrenoceptors (Gq-Coupling): Agonist binding activates the Gq-protein. The α-subunit of Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][15] IP3 triggers the release of Ca2+ from intracellular stores, and DAG activates Protein Kinase C (PKC), collectively leading to responses like smooth muscle contraction.[4]

Antagonist Action: An antagonist would bind to the adrenoceptor but fail to induce the conformational change necessary for G-protein activation, thereby blocking the binding and subsequent action of endogenous agonists like norepinephrine.

Experimental Protocols

Characterizing the activity of THIQ compounds at adrenoceptors involves a combination of in vitro and in vivo assays.

5.1 Radioligand Binding Assays

This method is used to determine the affinity (Ki) of a compound for a specific receptor subtype.

-

Principle: A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]prazosin for α1, [3H]yohimbine for α2, [3H]dihydroalprenolol for β) is incubated with a cell membrane preparation expressing the receptor of interest. The unlabeled test compound (THIQ derivative) is added at various concentrations to compete for binding with the radioligand.

-

Methodology:

-

Membrane Preparation: Tissues or cultured cells expressing the adrenoceptor subtype are homogenized and centrifuged to isolate the membrane fraction.

-

Incubation: Membranes are incubated with a fixed concentration of radioligand and a range of concentrations of the test compound in a suitable buffer.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

5.2 Functional Assays

These assays measure the functional response of a cell upon compound binding, determining whether the compound is an agonist, antagonist, or partial agonist, and quantifying its potency (EC50) and efficacy.

-

cAMP Accumulation Assay (for Gs/Gi-coupled receptors):

-

Cell Culture: Cells expressing the β-adrenoceptor (for Gs) or α2-adrenoceptor (for Gi) are cultured.

-

Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then treated with various concentrations of the THIQ test compound. For antagonist testing, cells are co-incubated with a known agonist.

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP level is quantified using methods like ELISA, HTRF, or radioimmunoassay.

-

Analysis: A dose-response curve is generated to determine the EC50 (for agonists) or IC50 (for antagonists).

-

-

Calcium Mobilization Assay (for Gq-coupled receptors):

-

Cell Loading: Cells expressing the α1-adrenoceptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The baseline fluorescence is measured, and then the test compound is added.

-

Fluorescence Measurement: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored in real-time using a fluorescence plate reader.

-

Analysis: Dose-response curves are plotted to calculate the EC50 for agonist activity.

-

Conclusion